{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
Description
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities
Properties
Molecular Formula |
C25H32N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H32N4O6/c1-33-22-15-18(16-23(34-2)24(22)35-3)25(30)28-13-11-26(12-14-28)19-7-8-20(29(31)32)21(17-19)27-9-5-4-6-10-27/h7-8,15-17H,4-6,9-14H2,1-3H3 |
InChI Key |
LWTDTDMKVSRUEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution reactions. Common reagents used in these steps include nitric acid for nitration and various amines for the formation of piperidine and piperazine rings.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and piperazine rings can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
1-[4-NITROPHENYL]PIPERAZINE: Shares the nitro group and piperazine ring but lacks the piperidine and trimethoxybenzoyl groups.
4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE: Contains the trimethoxybenzoyl group and piperazine ring but lacks the nitro group and piperidine ring.
Uniqueness: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the nitro and trimethoxybenzoyl groups, makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
